1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound that features an indole core, a methoxyphenoxyethyl side chain, and a dimethylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The methoxyphenoxyethyl side chain can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon in the side chain precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity . The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity . Overall, the compound’s effects are mediated through a combination of molecular interactions and pathway modulations .
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H25NO3/c1-22(2,3)21(24)19-15-23(20-8-6-5-7-18(19)20)13-14-26-17-11-9-16(25-4)10-12-17/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
UFCNDEUTRRUKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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